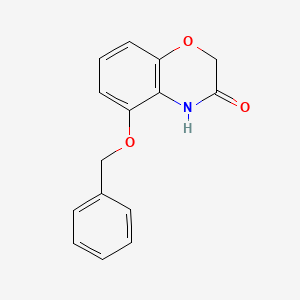

5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one is a heterocyclic organic compound that features a benzoxazine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzyloxy group and the benzoxazine core imparts unique chemical properties to this molecule, making it a subject of study for its reactivity and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one typically involves the following steps:

Formation of the Benzoxazine Ring: The initial step involves the formation of the benzoxazine ring. This can be achieved through the reaction of an appropriate phenol derivative with formaldehyde and an amine. For instance, 2-aminophenol can react with formaldehyde to form the benzoxazine ring.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzoxazine intermediate with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides can be used for this purpose.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzoxazine derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Antioxidant Activity

Research has indicated that benzoxazine derivatives, including 5-(benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one, exhibit notable antioxidant properties. These compounds can scavenge free radicals and protect cellular components from oxidative damage. For instance, a study highlighted that certain benzoxazine derivatives demonstrated significant metal-chelating abilities and neuroprotective effects against oxidative stress in neuronal cells .

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in the context of neurodegenerative diseases such as Parkinson's disease. Its structural analogs have been evaluated for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of Parkinson's disease. A specific derivative exhibited competitive and reversible MAO-B inhibitory activity with an IC50 value of 0.062 µM, indicating its potential as a therapeutic agent for Parkinson's disease .

Anticancer Properties

this compound has also been investigated for its anticancer properties. Studies have shown that certain benzoxazine derivatives can inhibit the proliferation of cancer cells, including lung adenocarcinoma cells. The mechanism involves the modulation of cell growth pathways and induction of apoptosis .

Mechanistic Insights

Receptor Modulation

Benzoxazine derivatives have been identified as modulators of various neurotransmitter receptors. For example, they can interact with serotonin receptors (5-HT3) and cholinergic muscarinic receptors, which are crucial for regulating mood and cognitive functions. The structure-activity relationship studies suggest that modifications to the benzoxazine core can enhance receptor binding affinity and selectivity .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques that allow for the introduction of various functional groups to enhance biological activity. The compound can be derived from simpler precursors through condensation reactions followed by cyclization processes.

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Neuroprotection in Parkinson's Disease

A series of experiments conducted on 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives demonstrated significant neuroprotective effects through MAO-B inhibition. The study provided insights into the structural modifications that enhance efficacy against neurodegenerative conditions .

Case Study 2: Anticancer Activity

In vitro studies on various benzoxazine derivatives revealed their ability to induce apoptosis in cancer cell lines. The findings suggested a correlation between structural features and anticancer potency, paving the way for further development of these compounds as potential chemotherapeutics .

Mecanismo De Acción

The mechanism of action of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and the benzoxazine ring can interact with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

4-(Benzyloxy)-2-hydroxybenzaldehyde: This compound shares the benzyloxy group but has a different core structure.

2-(Benzyloxy)phenol: Similar in having the benzyloxy group but lacks the benzoxazine ring.

Benzoxazine Derivatives: Compounds with variations in the substituents on the benzoxazine ring.

Uniqueness

5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one is unique due to the combination of the benzyloxy group and the benzoxazine ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Actividad Biológica

5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article explores its antifungal, insecticidal, and potential anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound belongs to the class of benzoxazines, characterized by a benzene ring fused to a six-membered ring containing nitrogen and oxygen. Its molecular formula is C15H15NO3, and the structure includes a benzyloxy group at the 5-position and a carbonyl group at the 3-position of the benzoxazine core. This unique structure contributes to its chemical reactivity and biological activity.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. It has shown effectiveness against various fungal pathogens, including Candida albicans. The antifungal mechanism is thought to involve disruption of fungal cell metabolism, potentially through inhibition of specific enzymes associated with fungal growth .

Table 1: Antifungal Activity Against Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 25 µg/mL | |

| Aspergillus niger | 30 µg/mL | |

| Trichophyton mentagrophytes | 20 µg/mL |

Insecticidal Activity

The compound also demonstrates insecticidal properties, acting as a natural pesticide. Studies have shown that it can deter various insect pests by functioning as an antifeedant. This activity is crucial in agricultural applications where crop protection is necessary. The mode of action involves interference with the insect's feeding behavior and potentially disrupting their metabolic pathways.

Table 2: Insecticidal Activity Against Common Pests

| Insect Species | Effectiveness (%) | Reference |

|---|---|---|

| Spodoptera frugiperda (Fall Armyworm) | 80% | |

| Aphis gossypii (Cotton Aphid) | 75% | |

| Tetranychus urticae (Spider Mite) | 70% |

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. In vitro studies have indicated cytotoxic effects against cancer cell lines such as HeLa cells, with IC50 values indicating significant potency . The compound's ability to intercalate with DNA has been suggested as a mechanism for its anticancer activity.

Table 3: Cytotoxic Activity Against Cancer Cell Lines

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It interacts with enzymes involved in fungal metabolism and cancer cell proliferation.

- DNA Intercalation : Similar compounds have shown the ability to intercalate DNA, disrupting replication processes.

- Metabolic Pathway Influence : The compound may influence various biochemical pathways related to growth and survival in both fungi and cancer cells .

Case Studies

Several studies have investigated the biological activities of benzoxazine derivatives:

- Antifungal Study : A study highlighted the effectiveness of benzoxazine derivatives against multiple fungal strains, emphasizing their potential in agricultural applications.

- Insect Deterrent Research : Research demonstrated that compounds similar to this compound significantly reduced feeding in pest populations, showcasing their utility in pest management strategies .

- Cytotoxicity Assessment : A comparative study on various benzoxazine derivatives indicated that modifications in structure could enhance cytotoxicity against specific cancer cell lines, paving the way for further drug development .

Propiedades

IUPAC Name |

5-phenylmethoxy-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-14-10-19-13-8-4-7-12(15(13)16-14)18-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBBIYMYUOTIMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC=C2OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.